Computed Lipophilicity (XLogP3) Comparison: 2-(Azetidin-3-yloxy)-N-ethylpropanamide vs. Des-Ethyl and Acetamide Analogs
The target compound exhibits a computed XLogP3 of -0.4, which is 0.8 log units higher (more lipophilic) than 2-(azetidin-3-yloxy)propanamide (XLogP3 -1.2) and 0.4 log units higher than 2-(azetidin-3-yloxy)-N-ethylacetamide (XLogP3 -0.8) . This incremental lipophilicity, driven by the N-ethyl and α-methyl substituents, falls within the optimal range for fragment-like oral bioavailability predictors and may improve membrane permeability relative to the more hydrophilic comparators.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 2-(Azetidin-3-yloxy)propanamide XLogP3 = -1.2; 2-(Azetidin-3-yloxy)-N-ethylacetamide XLogP3 = -0.8 |
| Quantified Difference | Δ = +0.8 vs. des-ethyl analog; Δ = +0.4 vs. acetamide analog |
| Conditions | XLogP3 algorithm v3.0, PubChem 2019.06.18 release |
Why This Matters
Procurement of the exact N-ethylpropanamide congener ensures the lipophilicity window required for fragment-based screening libraries targeting moderately hydrophobic binding pockets.
- [1] PubChem Compound Summary for CID 63106811, 2-(azetidin-3-yloxy)-N-ethylpropanamide; XLogP3 = -0.4. National Center for Biotechnology Information, accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 63106810, 2-(azetidin-3-yloxy)propanamide; XLogP3 = -1.2. National Center for Biotechnology Information, accessed May 2026. View Source
- [3] PubChem Compound Summary for CID 63105530, 2-(azetidin-3-yloxy)-N-ethylacetamide; XLogP3 = -0.8. National Center for Biotechnology Information, accessed May 2026. View Source
